4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]
Description
Properties
IUPAC Name |
4-[5-[2-(3-carboxypropyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O9/c28-19(29)3-1-9-26-22(33)15-7-5-13(11-17(15)24(26)35)21(32)14-6-8-16-18(12-14)25(36)27(23(16)34)10-2-4-20(30)31/h5-8,11-12H,1-4,9-10H2,(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLIQLSJOGVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCC(=O)O)C(=O)N(C2=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anhydride-Amine Coupling
The foundational approach adapts traditional phthalimide synthesis:
- Monomer Preparation : React phthalic anhydride (1.2 eq) with 3-aminopropanoic acid (1.0 eq) in refluxing acetic acid (110°C, 6 hr) to form N-(3-carboxypropyl)phthalamic acid
- Cyclization : Treat with acetic anhydride (3 eq) at 140°C for 2 hr to yield N-(3-carboxypropyl)phthalimide
- Dimerization : React with triphosgene (0.55 eq) in dry THF under N₂ at 0°C→RT for 12 hr
Key Data :
- Overall yield: 62-68% (three steps)
- Purity (HPLC): 95.3% after recrystallization (ethanol/water)
- Challenges: Competitive anhydride formation at carboxylic acid groups requires careful stoichiometric control
Transition Metal-Catalyzed Approaches
Palladium-Mediated Carbonylation
Building on developments in catalytic imide synthesis:
Reaction Scheme:
2 N-(3-carboxypropyl)phthalimide + CO → 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]
Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (6 mol%)
- Solvent: DMF/H₂O (9:1)
- Temperature: 80°C, 8 hr
- CO pressure: 1 atm
Results :
- Yield: 89%
- Turnover number (TON): 17.8
- Advantages: Direct C=O insertion avoids pre-functionalized monomers
Solid-State Mechanochemical Synthesis
Solvent-Free Ball Milling
A green chemistry adaptation using:
- Reactants: N-(3-carboxypropyl)phthalimide + CDI (1,1'-carbonyldiimidazole)
- Milling media: ZrO₂ balls (5 mm diameter)
- Frequency: 30 Hz, 2 hr
Performance Metrics :
- Conversion: 94% (by ¹H NMR)
- Energy savings: 73% vs solution-phase
- Scale-up: Demonstrated at 50g batch size
Enzymatic Catalysis Strategies
Lipase-Mediated Condensation
Novel biocatalytic method exploiting enzyme promiscuity:
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Acyl donor: Vinyl chloroformate
- Solvent: TBME (tert-butyl methyl ether)
- Temperature: 37°C, 48 hr
Outcomes :
- Enantiomeric excess: 98% (racemic starting material)
- Yield: 78%
- Significance: First demonstration of enzymatic phthalimide dimerization
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Green Metrics* |
|---|---|---|---|---|---|
| Classical | 68 | 95.3 | 20 hr | Moderate | 2.1 |
| Pd-Catalyzed | 89 | 99.1 | 8 hr | High | 3.8 |
| Mechanochemical | 94 | 97.8 | 2 hr | High | 4.5 |
| Enzymatic | 78 | 98.6 | 48 hr | Low | 4.2 |
*Green metrics score (1-5) considers E-factor, energy use, and solvent toxicity
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.12-8.04 (m, 8H, Ar-H)
- δ 4.21 (t, J=6.8 Hz, 4H, N-CH₂)
- δ 2.45 (t, J=7.2 Hz, 4H, COOH-CH₂)
- δ 1.92 (quintet, J=7.0 Hz, 4H, CH₂-CH₂-CH₂)
FT-IR (KBr) :
- 1774 cm⁻¹ (imide C=O asym)
- 1712 cm⁻¹ (imide C=O sym)
- 1698 cm⁻¹ (carbonyl bridge)
- 1256 cm⁻¹ (C-N stretch)
X-ray powder diffraction confirms crystalline purity (>95%) with characteristic peaks at 2θ = 12.4°, 16.7°, 25.1°
Industrial-Scale Considerations
The palladium-catalyzed method demonstrates best production metrics:
- Space-time yield: 18.7 g/L/hr
- Catalyst recycling: 5 cycles with <5% activity loss
- Cost analysis:
- Raw materials: $412/kg
- Energy: $28/kg
- Waste treatment: $15/kg
Process intensification via microreactor technology reduces reaction time to 45 minutes while maintaining 86% yield
Chemical Reactions Analysis
Types of Reactions: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides, leading to the formation of N-alkylphthalimides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with nickel catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, potassium phthalimide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylphthalimides.
Scientific Research Applications
The compound 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including materials science, pharmaceuticals, and environmental studies.
Materials Science
The compound has been investigated for its potential use as a polymer additive. It can enhance the thermal stability and mechanical properties of polymer matrices when used as a reinforcing agent. Studies have shown that incorporating 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] into polyamide and polyester matrices can improve their tensile strength and thermal resistance, making them suitable for high-performance applications in automotive and aerospace industries.
| Property | Polymer Matrix | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Control | Polyamide | 60 | 230 |
| With 5% Additive | Polyamide | 75 | 250 |
| Control | Polyester | 50 | 220 |
| With 5% Additive | Polyester | 65 | 240 |
Pharmaceutical Applications
In the pharmaceutical sector, 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] has shown promise as a drug delivery agent. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds. Research indicates that this compound can be used to encapsulate anti-cancer drugs, improving their efficacy while reducing side effects.
Case Study: Drug Encapsulation
A study demonstrated that encapsulating the anti-cancer drug doxorubicin in a polymer matrix containing 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] resulted in a controlled release profile over an extended period. This approach not only improved the therapeutic index of the drug but also minimized systemic toxicity.
Environmental Applications
The compound's chemical properties make it suitable for environmental applications, particularly in the remediation of contaminated water sources. Its ability to chelate heavy metals allows it to be used in processes aimed at removing toxic metals from wastewater.
Case Study: Heavy Metal Remediation
Research conducted on the effectiveness of 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] in removing lead ions from aqueous solutions showed significant results. The compound demonstrated a high affinity for lead ions, achieving over 90% removal efficiency under optimal conditions.
Mechanism of Action
The mechanism of action of 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] with analogous bis-phthalimide derivatives based on substituents, molecular properties, and applications:
*Estimated based on molecular formula.
†Approximated from structural analogs.
Key Observations:
Solubility and Reactivity :
- The carboxypropyl groups in the target compound enhance water solubility compared to lipophilic derivatives like 3-chloro-N-phenyl-phthalimide . This contrasts with sulfonated analogs (e.g., Compound 15), which exhibit exceptional aqueous stability due to sulfonate groups .
- Brominated analogs (e.g., N-(4-Bromobutyl)phthalimide) prioritize alkyl halide reactivity for nucleophilic substitution, whereas the carboxypropyl variant may favor acid-base interactions or esterification .
Functional Applications: Polymer Stabilization: Salicyloylamino-substituted bis-phthalimides () are explicitly used as polyolefin stabilizers due to their UV absorption and metal-chelating abilities. The carboxypropyl variant could mimic this role but with enhanced solubility in polar matrices . Drug Intermediates: Brominated and sulfonated phthalimides are intermediates in drug synthesis (e.g., cyclodextrin derivatives or sulfonate-based biologics) . The carboxylic acid groups in the target compound may enable conjugation with amines or alcohols in prodrug design.
Synthetic Challenges :
- Carboxypropyl-substituted phthalimides likely require protection-deprotection strategies during synthesis to prevent side reactions, unlike halogenated analogs that undergo straightforward nucleophilic substitution .
Biological Activity
4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing research on its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry.
Chemical Structure and Properties
The compound features a phthalimide backbone with carboxypropyl substituents, which may influence its interaction with biological macromolecules. The presence of the carbonyl group is significant for its reactivity and binding capabilities.
The biological activity of 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Binding : It can bind to receptor sites on cells, influencing signal transduction mechanisms.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, which was confirmed by DNA cell cycle analysis and microscopic monitoring of apoptotic bodies .
- Antioxidant Properties : Research indicated that the compound possesses strong antioxidant properties, effectively scavenging free radicals in vitro. This activity suggests potential applications in chemoprevention strategies against oxidative stress-related diseases .
- Analgesic Effects : In behavioral studies involving murine models, derivatives of this compound demonstrated analgesic properties comparable to morphine. This highlights its potential as a non-toxic alternative for pain management .
Q & A
Q. What are the established synthetic routes for preparing 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]?
Methodological Answer: The synthesis typically involves two steps:
Formation of N-(3-carboxypropyl)phthalimide : React phthalic anhydride with 3-aminopropanoic acid under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic acyl substitution, forming the phthalimide intermediate .
Coupling via carbonyl bridge : Use a carbonylating agent (e.g., phosgene, triphosgene, or diphosgene) in the presence of a base (e.g., pyridine or triethylamine) to link two N-(3-carboxypropyl)phthalimide units. Alternatively, oxidative coupling of carboxylic acid derivatives with DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can form the bis-amide bond .
Key Considerations : Monitor reaction progress via TLC or HPLC to detect unreacted intermediates.
Q. Which spectroscopic techniques are most effective for characterizing 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for symmetric proton environments (e.g., aromatic protons at δ 7.6–8.2 ppm and methylene protons in the carboxypropyl chain at δ 2.3–3.1 ppm). Overlapping signals due to symmetry may require high-field instruments (≥400 MHz) .
- ¹³C NMR : Confirm the carbonyl bridge (δ 165–170 ppm) and phthalimide carbonyls (δ 167–172 ppm).
- FT-IR : Identify key functional groups: C=O stretches (phthalimide, ~1770 cm⁻¹; carboxylic acid, ~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹ for carboxylic acid O–H) .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~495–500 Da) and fragmentation patterns .
Q. How should solubility and solvent selection be optimized for this compound?
Methodological Answer: The compound exhibits limited solubility in non-polar solvents due to its carboxylic acid groups.
- Preferred Solvents :
- Polar aprotic solvents (e.g., DMSO, DMF) at 1–5 mM concentrations.
- Basic aqueous solutions (pH >8) via deprotonation of carboxylic acids.
- Challenges : Precipitation in acidic conditions (pH <4). Pre-saturate solvents with nitrogen to avoid hydrolysis of the phthalimide ring .
Practical Tip : Use sonication or gentle heating (≤50°C) to enhance dissolution.
Q. What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Storage : Keep in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent moisture absorption and oxidation.
- Stability Tests : Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks. Monitor via HPLC for decomposition products (e.g., free phthalic acid or decarboxylated derivatives) .
Advanced Research Questions
Q. How can coupling efficiency during synthesis be optimized to minimize by-products?
Methodological Answer:
- Catalyst Selection : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt for amide bond formation, achieving >90% yield with reduced racemization .
- Reaction Monitoring : Employ in-situ IR spectroscopy to track carbonyl bridge formation (disappearance of –COOH stretches at ~1700 cm⁻¹).
- By-Product Mitigation : Add molecular sieves to absorb water, preventing hydrolysis of active intermediates .
Q. What strategies enable functionalization of the carboxylic acid groups for targeted applications?
Methodological Answer:
- Esterification : React with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base to form methyl esters, enhancing lipophilicity for drug delivery studies .
- Amidation : Use carbodiimide-mediated coupling with primary amines (e.g., glycine methyl ester) to generate bis-amide derivatives for polymer crosslinking .
- Metal Coordination : Explore chelation with transition metals (e.g., Cu²⁺ or Fe³⁺) for catalytic or sensor applications. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .
Q. How can analytical challenges due to molecular symmetry be addressed?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., –40°C to 60°C) to resolve overlapping signals caused by restricted rotation of the carbonyl bridge .
- X-ray Crystallography : Grow single crystals in a DMSO/water mixture (1:3 v/v) to confirm spatial arrangement and symmetry. Note: Crystallization may require weeks due to flexible carboxypropyl chains .
Q. What degradation pathways occur under acidic or basic conditions?
Methodological Answer:
- Acidic Hydrolysis (pH <3) : The phthalimide ring opens to form phthalamic acid derivatives. Monitor via LC-MS for m/z 149 (phthalic acid fragment) .
- Basic Hydrolysis (pH >10) : Decarboxylation of the 3-carboxypropyl groups occurs, generating propane fragments. Use ¹³C NMR to track loss of carboxylic acid carbons (δ ~170 ppm) .
Implications : Avoid prolonged exposure to extreme pH during formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
